S2101

Description

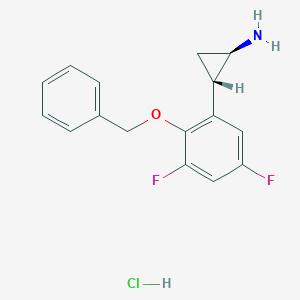

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO.ClH/c17-11-6-13(12-8-15(12)19)16(14(18)7-11)20-9-10-4-2-1-3-5-10;/h1-7,12,15H,8-9,19H2;1H/t12-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSUZAFTJVLOIX-SBKWZQTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the S2101 (BiCaZO) Clinical Trial for Advanced Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the S2101 clinical trial, also known as BiCaZO (Biomarker Stratified CaboZantinib and NivOlumab). The trial is a phase II study evaluating the combination of cabozantinib and nivolumab in patients with advanced, immunotherapy-refractory melanoma or head and neck squamous cell carcinoma (HNSCC). This document details the trial's rationale, design, objectives, and planned methodologies, serving as a critical resource for professionals in the oncology field.

Executive Summary

The this compound "BiCaZO" trial is a pivotal phase II study designed to investigate the efficacy and feasibility of a biomarker-driven treatment strategy in advanced solid tumors.[1][2][3] The trial combines cabozantinib, a multi-tyrosine kinase inhibitor, with nivolumab, a PD-1 checkpoint inhibitor, in patients with melanoma or HNSCC that has progressed on prior immunotherapy.[3][4] A key feature of this study is the stratification of patients based on two key biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS) based on gene expression profiling.[3] The primary objectives are to assess the feasibility of this biomarker screening and stratification process and to evaluate the overall response rate (ORR) of the combination therapy in the defined patient cohorts.[1]

Trial Design and Objectives

The this compound study is a phase II, open-label trial with a two-stage design.[1] The study aims to enroll patients with unresectable or metastatic melanoma or recurrent/metastatic HNSCC who have experienced disease progression on prior anti-PD-1/L1 therapy.[2]

Trial Endpoints

The primary and secondary endpoints of the this compound trial are crucial for understanding its scientific goals.

| Endpoint Type | Endpoint | Description |

| Primary | Feasibility of Molecular Characterization | Assessed by the proportion of patients with a successful biomarker report (TMB and TIS) within 21 days of biopsy. |

| Primary | Overall Response Rate (ORR) | The proportion of patients with a complete or partial response to the treatment. |

| Secondary | Disease Control Rate (DCR) | The proportion of patients with a complete response, partial response, or stable disease. |

| Secondary | Progression-Free Survival (PFS) | The length of time during and after treatment that a patient lives with the disease but it does not get worse. |

| Secondary | Overall Survival (OS) | The length of time from the start of treatment that a patient is still alive. |

| Secondary | Safety and Tolerability | Assessment of adverse events associated with the combination therapy. |

Patient Population

The trial has specific inclusion and exclusion criteria to ensure patient safety and the integrity of the study results.

| Criteria | Description |

| Inclusion | Histologically confirmed unresectable or metastatic melanoma (Stage III or IV) or recurrent/metastatic HNSCC.[2] |

| Inclusion | Documented disease progression on or after anti-PD-1/L1 therapy.[2] |

| Inclusion | Measurable disease as per RECIST 1.1 criteria. |

| Exclusion | Prior treatment with cabozantinib. |

| Exclusion | Active brain metastases. |

| Exclusion | Certain co-morbidities that would interfere with the study treatment. |

Experimental Protocols

The this compound trial follows a detailed protocol for patient screening, biomarker analysis, and treatment administration.

Patient Screening and Enrollment Workflow

The workflow for patient enrollment is designed to efficiently screen and stratify patients based on their biomarker status.

References

BiCaZO immunoMATCH Pilot Study: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BiCaZO immunoMATCH pilot study (NCT05136196), a phase II clinical trial, investigates the combination of cabozantinib and nivolumab for patients with advanced melanoma or squamous cell head and neck cancer.[1][2][3] This study is a cornerstone of the broader immunoMATCH (iMATCH) initiative, which aims to leverage biomarker-driven patient stratification to optimize immunotherapy outcomes.[1][2][3] The central hypothesis of the BiCaZO study is that the efficacy of the cabozantinib-nivolumab combination may be linked to the tumor's molecular profile, specifically its tumor mutational burden (TMB) and tumor inflammation signature (TIS).[1][3][4]

This technical guide provides a comprehensive overview of the BiCaZO study's design, experimental protocols, and the underlying scientific rationale. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this innovative clinical trial.

Study Design and Objectives

The BiCaZO study is a phase II trial designed to assess the feasibility of real-time biomarker stratification and the efficacy of the combination therapy in specific patient cohorts.[1][5]

Primary Objectives:

-

To evaluate the feasibility of molecular characterization based on Tumor Mutational Burden (TMB) for patient stratification, assessed by the proportion of patients with a ≤ 21-day turnaround time for biopsy results in Stage I of the study.[1][5]

-

To evaluate the feasibility of molecular characterization based on TMB and Gene Expression Profiling (GEP) for Tumor Inflammation Signature (TIS) for stratification, with the same ≤ 21-day turnaround time metric in Stage II.[1]

-

To evaluate the overall response rate (ORR) of the cabozantinib and nivolumab combination in each disease cohort, both across and within the tumor biomarker subgroups.[5]

Secondary Objectives:

-

To assess the difference in ORR between tumor marker subgroups within each disease cohort.

-

To evaluate the safety and tolerability of the treatment regimen.

-

To estimate the disease control rate (DCR), progression-free survival (PFS), and overall survival (OS) for each cohort.

Quantitative Data

As of the latest available information, the BiCaZO immunoMATCH pilot study is ongoing, and the quantitative results have not yet been publicly released. The following tables are provided as a template to be populated upon the publication of the study data.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Melanoma Cohort (n=) | Head and Neck Cancer Cohort (n=) | Total (n=) |

| Age (Median, Range) | |||

| Gender (Male/Female) | |||

| ECOG Performance Status (0/1) | |||

| Prior Lines of Therapy (Median, Range) | |||

| TMB High (%) | |||

| TIS High (%) |

Table 2: Efficacy Outcomes by Biomarker Subgroup

| Biomarker Subgroup | Overall Response Rate (ORR) % | Disease Control Rate (DCR) % | Median Progression-Free Survival (PFS) (Months) | Median Overall Survival (OS) (Months) |

| TMB High / TIS High | ||||

| TMB High / TIS Low | ||||

| TMB Low / TIS High | ||||

| TMB Low / TIS Low |

Table 3: Treatment-Related Adverse Events (TRAEs)

| Adverse Event (Grade ≥3) | Melanoma Cohort (n=) | Head and Neck Cancer Cohort (n=) | Total (n=) |

| [Specify AE] | |||

| [Specify AE] | |||

| [Specify AE] | |||

| [Specify AE] |

Experimental Protocols

Patient Selection and Enrollment

Patients with histologically confirmed advanced, unresectable, or metastatic melanoma or squamous cell carcinoma of the head and neck who have progressed on prior anti-PD-1/PD-L1 therapy are eligible for the study. Key inclusion criteria include measurable disease and an ECOG performance status of 0 or 1. A tumor biopsy is mandatory at screening for biomarker analysis.

Treatment Regimen

The treatment regimen consists of two components:

-

Nivolumab: Administered intravenously at a dose of 480 mg every 4 weeks.

-

Cabozantinib: Administered orally at a daily dose of 60 mg.

Treatment cycles are 28 days in length and continue for up to two years, or until disease progression or unacceptable toxicity.

Biomarker Analysis

TMB is determined using whole-exome sequencing (WES) of tumor and matched normal (blood) samples.[6][7]

Methodology:

-

DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue and whole blood.

-

Library Preparation: DNA is fragmented, and sequencing libraries are prepared using a capture-based method targeting the exome.

-

Sequencing: Paired-end sequencing is performed on a high-throughput sequencing platform.

-

Data Analysis:

-

Sequencing reads are aligned to the human reference genome.

-

Somatic single nucleotide variants (SNVs) and insertions/deletions (indels) are identified by comparing the tumor and normal sequences.

-

The total number of non-synonymous somatic mutations is quantified.

-

TMB is calculated as the number of mutations per megabase of the coding region of the genome.[8]

-

TIS is a gene expression signature that quantifies the level of a pre-existing but suppressed adaptive immune response within the tumor microenvironment.[9][10] It is measured using gene expression profiling.

Methodology:

-

RNA Extraction: Total RNA is extracted from FFPE tumor tissue.

-

Gene Expression Profiling: The expression of a predefined panel of 18 genes associated with the inflammatory response is quantified.[11] This is often performed using a platform like NanoString nCounter, which is well-suited for use with FFPE-derived RNA.[10]

-

TIS Score Calculation: A proprietary algorithm is used to calculate a TIS score based on the expression levels of the 18 genes. The score reflects the presence of T cells, antigen-presenting cells, IFN-γ biology, and T-cell exhaustion.[11]

Visualizations

Signaling Pathways

Caption: Mechanism of Action of Cabozantinib.

Caption: Mechanism of Action of Nivolumab.

Experimental Workflow

Caption: BiCaZO ImmunoMATCH Pilot Study Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Facebook [cancer.gov]

- 4. prohealthcare.org [prohealthcare.org]

- 5. mayo.edu [mayo.edu]

- 6. Estimating tumor mutational burden across multiple cancer types using whole-exome sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estimating tumor mutational burden across multiple cancer types using whole-exome sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. paragongenomics.com [paragongenomics.com]

- 9. The tumor inflammation signature (TIS) is associated with anti-PD-1 treatment benefit in the CERTIM pan-cancer cohort | springermedizin.de [springermedizin.de]

- 10. nanostring.com [nanostring.com]

- 11. nanostring.com [nanostring.com]

Dual-Pronged Attack: A Technical Guide to the Synergistic Mechanism of Cabozantinib and Nivolumab Combination Therapy

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the synergistic mechanism of action of the combination therapy involving cabozantinib, a multi-tyrosine kinase inhibitor (TKI), and nivolumab, an immune checkpoint inhibitor. This combination has demonstrated significant clinical efficacy, particularly in advanced renal cell carcinoma (RCC), by concurrently targeting tumor cell proliferation, angiogenesis, and immune evasion.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying molecular and cellular interactions, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.

Core Principles of the Combination Therapy

The efficacy of combining cabozantinib and nivolumab stems from their complementary mechanisms of action that create a more permissive anti-tumor microenvironment.

Cabozantinib's Multi-Targeted Inhibition: Cabozantinib is a potent inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor progression, including MET, Vascular Endothelial Growth Factor Receptors (VEGFRs), and AXL.[4][5][6][7][8] By blocking these pathways, cabozantinib exerts several effects:

-

Anti-angiogenesis: Inhibition of VEGFR2 disrupts the formation of new blood vessels, limiting the tumor's supply of oxygen and nutrients.[4][9]

-

Inhibition of Tumor Growth and Metastasis: Targeting MET and AXL interferes with signaling pathways that promote tumor cell proliferation, invasion, and metastasis.[4][6]

-

Immunomodulation: Cabozantinib has been shown to have direct effects on the tumor microenvironment, making it more favorable for an anti-tumor immune response.[1] This includes reducing the populations of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

Nivolumab's Immune Checkpoint Blockade: Nivolumab is a monoclonal antibody that targets the programmed death-1 (PD-1) receptor on T cells. The binding of PD-1 to its ligands, PD-L1 and PD-L2, on tumor cells and other immune cells, leads to T-cell exhaustion and an inability to mount an effective anti-tumor response. Nivolumab blocks this interaction, thereby restoring the cytotoxic function of T cells.[10][11][12]

Synergistic Effect: The combination of these two agents creates a powerful synergy. Cabozantinib's immunomodulatory effects, particularly the reduction of immunosuppressive cells, create a more favorable environment for the reactivated T cells unleashed by nivolumab. Furthermore, the anti-angiogenic effects of cabozantinib may enhance the infiltration of these T cells into the tumor.[1][2]

Quantitative Data from Clinical Trials

The clinical efficacy of the cabozantinib and nivolumab combination has been robustly demonstrated in the CheckMate 9ER phase 3 clinical trial, which compared the combination to sunitinib in patients with previously untreated advanced renal cell carcinoma.[3][13][14][15][16]

Efficacy Data from CheckMate 9ER

| Endpoint | Cabozantinib + Nivolumab | Sunitinib | Hazard Ratio (HR) [95% CI] / p-value |

| Progression-Free Survival (PFS) | |||

| Median PFS | 16.6 months | 8.3 months | 0.51 [0.41-0.64] (p<0.0001)[15] |

| 12-month PFS rate | 57.6% | 36.9% | |

| Overall Survival (OS) | |||

| Median OS | Not Reached | Not Reached | 0.60 [98.89% CI, 0.40-0.89] (p=0.0010)[15] |

| 12-month OS rate | 85.7% | 75.6% | |

| Objective Response Rate (ORR) | p<0.0001[15] | ||

| ORR | 55.7% | 27.1% | |

| Complete Response (CR) | 8.0% | 4.6% | |

| Partial Response (PR) | 47.7% | 22.6% | |

| Stable Disease (SD) | 32.2% | 42.1% | |

| Progressive Disease (PD) | 5.6% | 13.7% | |

| Duration of Response (DoR) | |||

| Median DoR | 20.2 months | 11.5 months |

Safety and Tolerability Data from CheckMate 9ER

| Adverse Event (AE) | Cabozantinib + Nivolumab | Sunitinib |

| Any-Grade Treatment-Related AEs | 96.6% | 93.1% |

| Grade ≥3 Treatment-Related AEs | 60.6% | 50.9% |

| Most Common Grade ≥3 AEs | Hypertension, Hyponatremia, Increased ALT/AST | Hypertension |

| Treatment Discontinuation due to AEs | 15.3% (of either drug) | 8.8% |

Signaling Pathways and Mechanisms of Action

The synergistic anti-tumor effect of the cabozantinib and nivolumab combination is driven by their complementary impact on key signaling pathways within the tumor and its microenvironment.

Cabozantinib's Multi-Targeted Kinase Inhibition

Caption: Cabozantinib inhibits MET, VEGFR, and AXL signaling pathways.

Nivolumab's Blockade of the PD-1/PD-L1 Immune Checkpoint

Caption: Nivolumab blocks the PD-1/PD-L1 interaction, restoring T cell function.

Synergistic Immunomodulatory Effects

Caption: Cabozantinib and nivolumab synergistically enhance anti-tumor immunity.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical and clinical evaluation of cabozantinib and nivolumab.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of cabozantinib against target kinases (e.g., MET, VEGFR2, AXL).

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of cabozantinib in DMSO.

-

Serially dilute the stock solution to create a range of concentrations for IC50 determination.

-

Prepare a kinase buffer containing the recombinant target kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and ATP.

-

-

Assay Procedure:

-

Add the kinase, substrate, and varying concentrations of cabozantinib to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature for a defined period to allow for phosphorylation of the substrate.

-

-

Detection:

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:

-

Radiometric assay: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based assay: Using a system that measures ATP consumption (e.g., Kinase-Glo®).

-

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the cabozantinib concentration.

-

Determine the IC50 value, which is the concentration of cabozantinib that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.

-

PD-1/PD-L1 Binding Assay

Objective: To confirm that nivolumab blocks the interaction between PD-1 and its ligand PD-L1.

Methodology:

-

Reagent Preparation:

-

Recombinant human PD-1 and PD-L1 proteins.

-

Nivolumab and an isotype control antibody.

-

-

Assay Procedure (ELISA-based):

-

Coat a microplate with recombinant human PD-1.

-

Block non-specific binding sites.

-

Add varying concentrations of nivolumab or the isotype control antibody to the wells.

-

Add a fixed concentration of biotinylated recombinant human PD-L1 to the wells.

-

Incubate to allow for binding.

-

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-horseradish peroxidase (HRP) to detect the biotinylated PD-L1.

-

Add a substrate for HRP (e.g., TMB) and measure the resulting colorimetric signal.

-

-

Data Analysis:

-

A decrease in the signal in the presence of nivolumab indicates blockade of the PD-1/PD-L1 interaction.

-

Calculate the percentage of inhibition at each nivolumab concentration and determine the IC50 value.

-

Flow Cytometry for Immune Cell Profiling

Objective: To quantify the changes in immune cell populations (e.g., Tregs, MDSCs, CD8+ T cells) in the tumor microenvironment and peripheral blood following treatment.

Methodology:

-

Sample Preparation:

-

Tumor Tissue: Dissociate the tumor into a single-cell suspension using enzymatic digestion and mechanical disruption.

-

Peripheral Blood: Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation.

-

-

Antibody Staining:

-

Incubate the cells with a cocktail of fluorescently labeled antibodies targeting specific cell surface and intracellular markers.

-

Example Treg Panel: CD3, CD4, CD25, FOXP3.

-

Example MDSC Panel: CD11b, Gr-1 (Ly6G/Ly6C).

-

Example CD8+ T Cell Panel: CD3, CD8, Ki-67 (for proliferation), Granzyme B (for cytotoxicity).

-

-

Data Acquisition:

-

Acquire the stained cells on a flow cytometer, exciting the fluorochromes with appropriate lasers and detecting the emitted light.

-

-

Data Analysis:

-

Use flow cytometry analysis software to "gate" on specific cell populations based on their forward and side scatter characteristics and the expression of the targeted markers.

-

Quantify the percentage of each immune cell subset within the total cell population.

-

Immunohistochemistry (IHC) for CD8+ T Cell Infiltration

Objective: To visualize and quantify the infiltration of CD8+ T cells into the tumor tissue.

Methodology:

-

Tissue Preparation:

-

Fix tumor tissue in formalin and embed in paraffin.

-

Cut thin sections of the tissue and mount them on microscope slides.

-

-

Staining Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the target epitope.

-

Block endogenous peroxidase activity.

-

Incubate the sections with a primary antibody specific for CD8.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.

-

Counterstain the nuclei with hematoxylin.

-

-

Imaging and Analysis:

-

Scan the stained slides using a digital slide scanner.

-

Use image analysis software to quantify the number of CD8-positive cells within the tumor and stromal compartments.

-

Conclusion

The combination of cabozantinib and nivolumab represents a paradigm of synergistic cancer therapy. By simultaneously targeting multiple tumor-intrinsic pathways and reinvigorating the host's anti-tumor immune response, this dual-pronged approach offers a significant clinical benefit for patients with advanced malignancies. The data and methodologies presented in this guide provide a comprehensive framework for understanding and further investigating the intricate mechanisms underlying the success of this combination therapy. Continued research into the nuanced immunomodulatory effects of cabozantinib and the optimization of combination strategies will be crucial in expanding the application of this powerful therapeutic approach.

References

- 1. Cabozantinib combination therapy for the treatment of solid tumors: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cabozantinib in Combination With Nivolumab and Ipilimumab May Slow Progression of Advanced Renal Cell Carcinoma - The ASCO Post [ascopost.com]

- 3. urologytimes.com [urologytimes.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nivolumab plus Cabozantinib versus Sunitinib for Advanced Renal-Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. urotoday.com [urotoday.com]

- 15. ascopubs.org [ascopubs.org]

- 16. fcslaboratory.com [fcslaboratory.com]

S2101 Trial: A Biomarker-Driven Approach for Immunotherapy-Refractory Melanoma

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The landscape of advanced melanoma treatment has been revolutionized by immune checkpoint inhibitors (ICIs). However, a significant portion of patients either do not respond to or develop resistance to these therapies, representing a critical unmet clinical need. The SWOG S2101 (BiCaZO) clinical trial (NCT05136196) is a Phase II study designed to address this challenge by evaluating a novel combination therapy in patients with advanced melanoma refractory to anti-PD-1/L1 antibodies.[1][2][3] This technical guide provides an in-depth overview of the scientific rationale, experimental design, and biomarker strategy of the this compound trial, intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Challenge of Immunotherapy Resistance in Melanoma

Immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis, have significantly improved outcomes for patients with advanced melanoma.[4] These agents work by releasing the "brakes" on the immune system, allowing cytotoxic T-cells to recognize and attack tumor cells. However, resistance to immunotherapy remains a major hurdle. This can be due to a variety of factors, including:

-

"Cold" Tumor Microenvironment: Lack of pre-existing T-cell infiltration.

-

T-cell Exhaustion: Chronic stimulation of T-cells leading to dysfunction.

-

Immunosuppressive Cells: Presence of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

-

Aberrant Signaling Pathways: Activation of pathways that promote immune evasion.

The this compound trial is predicated on the hypothesis that targeting key signaling pathways with the multi-targeted tyrosine kinase inhibitor (TKI) cabozantinib can modulate the tumor microenvironment (TME), rendering it more susceptible to the anti-tumor effects of the PD-1 inhibitor nivolumab.[3][5]

Scientific Rationale: Synergistic Mechanisms of Cabozantinib and Nivolumab

The core of the this compound trial's rationale lies in the complementary mechanisms of action of cabozantinib and nivolumab.

Nivolumab: A fully human IgG4 monoclonal antibody that binds to the PD-1 receptor on T-cells, preventing its interaction with PD-L1 and PD-L2 on tumor cells. This restores T-cell-mediated anti-tumor immunity.

Cabozantinib: An oral small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR, and AXL. The immunomodulatory effects of cabozantinib are central to the trial's rationale:

-

Reversal of Immunosuppression: Cabozantinib has been shown to decrease the populations of immunosuppressive cells such as Tregs and MDSCs within the TME.[6]

-

Enhanced T-cell Infiltration: By inhibiting VEGFR, cabozantinib can "normalize" the tumor vasculature, facilitating the infiltration of cytotoxic T-cells into the tumor.

-

Direct Anti-tumor Effects: Inhibition of MET and AXL can directly inhibit tumor cell proliferation, survival, and invasion.

-

Increased Antigen Presentation: Preclinical studies suggest that cabozantinib can increase the expression of MHC class I molecules on tumor cells, making them more visible to the immune system.

The combination of these two agents is expected to create a more "immune-permissive" TME, thereby overcoming resistance to PD-1 blockade.

Signaling Pathways

The following diagram illustrates the proposed synergistic mechanism of action of cabozantinib and nivolumab.

References

- 1. swog.org [swog.org]

- 2. Testing Biomarkers and Immunotherapy Drugs for People with Advanced Melanoma or Squamous-Cell Head and Neck Cancer | SWOG [swog.org]

- 3. prohealthcare.org [prohealthcare.org]

- 4. Bristol Myers Squibb - Bristol Myers Squibb Data at ASH 2025 Showcase Potential of Hematology Pipeline and Build Momentum for Next Generation Portfolio [news.bms.com]

- 5. Nivolumab + Cabozantinib for Melanoma · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 6. Phase I Study of Cabozantinib and Nivolumab Alone or With Ipilimumab for Advanced or Metastatic Urothelial Carcinoma and Other Genitourinary Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TMB and GEP Biomarkers in the S2101 (BiCaZO) Study: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Tumor Mutational Burden (TMB) and Gene Expression Profiling (GEP) as biomarkers in the SWOG S2101 clinical trial, also known as BiCaZO. The study, titled "Biomarker Stratified CaboZantinib and NivOlumab (BiCaZO) - A Phase II Study of Combining Cabozantinib and Nivolumab in Participants with Advanced Solid Tumors (IO refractory Melanoma or HNSCC) Stratified by Tumor Biomarkers – an immunoMATCH Pilot Study," is designed to assess the feasibility of using these biomarkers for patient stratification and to evaluate the efficacy of the combination therapy of cabozantinib and nivolumab within these biomarker-defined subgroups.[1][2]

The this compound study is a Phase II, two-stage clinical trial for patients with advanced melanoma or squamous-cell head and neck cancer whose disease has progressed on prior immune checkpoint inhibitor therapy.[1] A primary objective is to evaluate the feasibility of performing molecular characterization based on TMB and GEP, also referred to as a Tumor Inflammation Signature (TIS), for patient stratification in a timely manner.[3][4]

Disclaimer: As of late 2025, specific quantitative results from the this compound study, including objective response rates within biomarker-defined subgroups and detailed experimental protocols, have not been made publicly available in peer-reviewed publications or major conference presentations. This guide is based on publicly accessible information about the study's design, objectives, and general methodologies for the biomarkers .

Data Presentation

While specific quantitative data from the this compound study is not yet available, the trial is designed to stratify patients into four subgroups based on high or low TMB and GEP (TIS) scores. The primary efficacy endpoint to be analyzed within these groups is the overall response rate (ORR). The anticipated structure for the presentation of these results is outlined in the table below.

| Biomarker Subgroup | N (Melanoma) | ORR (Melanoma) | N (HNSCC) | ORR (HNSCC) |

| TMB High / GEP High | TBD | TBD | TBD | TBD |

| TMB High / GEP Low | TBD | TBD | TBD | TBD |

| TMB Low / GEP High | TBD | TBD | TBD | TBD |

| TMB Low / GEP Low | TBD | TBD | TBD | TBD |

| Table 1: Anticipated Structure for Reporting Overall Response Rate (ORR) in the this compound Study. Data is not yet available (TBD). |

Experimental Protocols

Detailed experimental protocols specific to the this compound study have not been publicly released. However, based on the study's documentation and common practices for these biomarker analyses, the following outlines the likely methodologies.

Tumor Mutational Burden (TMB) Analysis

TMB is a measure of the total number of somatic mutations per megabase of DNA in a tumor's genome.[5] In the context of the iMATCH platform, which this compound is a pilot for, TMB is calculated using whole exome sequencing (WES).[5]

Methodology:

-

Sample Acquisition: A fresh tumor biopsy is required for biomarker analysis.

-

DNA Extraction: Genomic DNA is extracted from the tumor tissue and a matched normal blood sample.

-

Library Preparation and Whole Exome Sequencing: DNA is fragmented, and the exonic regions are captured and enriched. This is followed by high-throughput sequencing to generate comprehensive data on the protein-coding regions of the genome.

-

Somatic Mutation Calling: The sequencing data from the tumor and normal samples are compared to identify somatic mutations that are unique to the tumor.

-

TMB Calculation: The total number of non-synonymous somatic mutations is divided by the size of the exome coding region sequenced to determine the TMB value, typically expressed as mutations per megabase (mut/Mb).

-

Stratification: A pre-defined cutoff value for TMB will be used to stratify patients into "TMB High" and "TMB Low" groups. The specific cutoff for this compound has not been disclosed.

Gene Expression Profile (GEP) / Tumor Inflammation Signature (TIS) Analysis

The this compound study utilizes a GEP, specifically a Tumor Inflammation Signature (TIS), to characterize the tumor immune microenvironment.[1][3] The TIS is an 18-gene signature that measures a pre-existing but suppressed adaptive immune response within the tumor.[6][7] This analysis is often performed using the NanoString nCounter platform, a digital multiplexed gene expression analysis system.[8][9][10]

Methodology:

-

Sample Acquisition: A fresh tumor biopsy is required.

-

RNA Extraction: Total RNA is extracted from the tumor tissue.

-

NanoString nCounter Assay:

-

Hybridization: The extracted RNA is hybridized with a reporter and capture probe set specific to the 18 genes in the TIS panel and internal controls.

-

Purification and Immobilization: The hybridized complexes are purified and immobilized on a cartridge.

-

Digital Barcode Counting: The cartridge is placed in the nCounter instrument, which digitally counts the individual fluorescent barcodes corresponding to each target RNA molecule.

-

-

Data Analysis and TIS Score Calculation: The raw counts are normalized, and a TIS score is calculated based on a weighted algorithm of the 18 gene expression levels.

-

Stratification: A pre-determined threshold for the TIS score is used to categorize patients into "GEP High" and "GEP Low" groups. The specific algorithm and cutoff for this compound have not been publicly detailed.

Mandatory Visualization

Below are diagrams illustrating the key concepts and workflows described in this guide.

Diagram 1: Conceptual pathway of high TMB leading to an anti-tumor immune response.

Diagram 2: Relationship between an inflamed TME, as measured by GEP/TIS, and potential for immunotherapy response.

Diagram 3: High-level overview of the patient journey and biomarker stratification in the this compound study.

References

- 1. prohealthcare.org [prohealthcare.org]

- 2. blisscancercenter.org [blisscancercenter.org]

- 3. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]

- 4. Clinical Trial Details | Nebraska Medicine Omaha, NE [nebraskamed.com]

- 5. Tumor mutational burden standardization initiatives: Recommendations for consistent tumor mutational burden assessment in clinical samples to guide immunotherapy treatment decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a tumor immune-inflammation signature predicting prognosis and immune status in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanostring.com [nanostring.com]

- 9. Laboratory protocol for the digital multiplexed gene expression analysis of nasopharyngeal swab samples using the NanoString nCounter system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

S2101 Clinical Trial: A Technical Deep Dive into Design and Objectives

An In-depth Guide for Researchers and Drug Development Professionals

The S2101 clinical trial, also known as BiCaZO, is a Phase II study sponsored by the SWOG Cancer Research Network. It is an immunoMATCH pilot study evaluating the combination of cabozantinib and nivolumab in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma and squamous cell carcinoma of the head and neck (HNSCC). This technical guide provides a comprehensive overview of the this compound study's design, primary objectives, and experimental protocols for an audience of researchers, scientists, and drug development professionals.

Study Design and Patient Population

The this compound trial employs a biomarker-stratified, open-label, two-stage design. The study aims to determine the efficacy of the combination therapy in patient cohorts stratified by two key biomarkers: Tumor Mutational Burden (TMB) and a gene expression profile for Tumor Inflammation Score (TIS).

Patient Population: The trial enrolls adult patients (18 years or older) with histologically confirmed advanced, unresectable, or metastatic melanoma or squamous cell carcinoma of the head and neck. A key inclusion criterion is documented disease progression on or after treatment with a PD-1/PD-L1 checkpoint inhibitor.

The study is divided into two main stages:

-

Stage 1: In this initial stage, 60 patients are enrolled and receive the combination treatment. Tumor tissue from these patients is retrospectively analyzed to determine their TMB and TIS status.

-

Stage 2: Following the analysis from Stage 1, the trial moves to a prospective enrollment phase. In this stage, 30 patients will be enrolled into each of the four biomarker-defined cohorts.

Quantitative Study Parameters

| Parameter | Value |

| Trial Phase | II |

| NCT Number | NCT05136196 |

| Sponsor | SWOG Cancer Research Network |

| Target Enrollment (Stage 1) | 60 patients |

| Target Enrollment (Stage 2) | 30 patients per cohort |

| Total Estimated Enrollment | 180 patients |

| Study Duration per Patient | Up to 3 years[1] |

Primary Objectives

The primary objectives of the this compound study are multifaceted, focusing on both the feasibility of the biomarker-driven approach and the clinical efficacy of the combination therapy.

Key Primary Objectives:

-

Feasibility of Molecular Characterization: To assess the proportion of participants for whom molecular characterization based on TMB and GEP (for TIS) can be completed within a 21-day turnaround time from biopsy.[2]

-

Efficacy Evaluation: To determine the overall response rate (ORR) of the cabozantinib and nivolumab combination in each disease cohort (melanoma and HNSCC), both across and within the four biomarker subgroups.[2]

Experimental Protocols

Treatment Protocol

Patients enrolled in the this compound trial receive a combination of cabozantinib and nivolumab.

| Drug | Dosage and Administration |

| Cabozantinib (NSC#761968) | 40 mg taken orally once daily. |

| Nivolumab (NSC#748726) | 480 mg administered as an intravenous infusion every 4 weeks. |

Treatment is continued for up to two years, or until disease progression or unacceptable toxicity.

Biomarker Assessment

A central component of the this compound study is the stratification of patients based on TMB and TIS.

Tumor Mutational Burden (TMB):

-

Methodology: TMB is determined by assessing the number of somatic, non-synonymous mutations per megabase of the tumor genome. While whole-exome sequencing (WES) is considered the gold standard, targeted next-generation sequencing (NGS) panels are more commonly used in clinical trial settings for their efficiency. The exact NGS panel used in this compound is not specified in the public documents.

-

Stratification: Patients are categorized as having either "high" or "low" TMB. The specific numerical cutoff for this stratification in the this compound protocol is not publicly available. Generally, a cutoff of ≥10 mutations/megabase is often used to define TMB-high status in various cancer types.[3]

Tumor Inflammation Signature (TIS):

-

Methodology: TIS is an 18-gene signature that reflects a pre-existing but suppressed adaptive immune response within the tumor microenvironment. It is assessed using gene expression profiling (GEP), often performed with technologies like the NanoString nCounter platform. The 18 genes are involved in antigen presentation, chemokine expression, cytotoxic activity, and adaptive immune resistance.

-

Stratification: Similar to TMB, patients are stratified into "high" and "low" TIS categories. The precise algorithm and cutoff values for this stratification in the this compound study are not detailed in the available information.

Signaling Pathways and Mechanism of Action

The combination of cabozantinib and nivolumab is designed to attack the cancer through two distinct but potentially synergistic mechanisms.

Nivolumab: As an immune checkpoint inhibitor, nivolumab targets the programmed cell death protein 1 (PD-1) receptor on T-cells. By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2) on tumor cells, nivolumab "releases the brakes" on the immune system, enabling T-cells to recognize and attack cancer cells.

Cabozantinib: This agent is a multi-targeted tyrosine kinase inhibitor (TKI). Its primary targets relevant to this study include:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR helps to normalize the tumor vasculature, which can enhance the infiltration of immune cells.

-

MET (Mesenchymal-Epithelial Transition factor): The MET pathway is implicated in tumor growth, invasion, and metastasis.

-

TAM Kinases (Tyro3, Axl, Mer): These kinases are involved in immunosuppressive signaling within the tumor microenvironment. By inhibiting TAM kinases, cabozantinib may help to shift the tumor microenvironment from an immunosuppressive to an immune-permissive state.

The combination of these two agents is hypothesized to have a synergistic effect, where cabozantinib's modulation of the tumor microenvironment enhances the anti-tumor activity of the immune system unleashed by nivolumab.

Visualizations

This compound Study Workflow

Caption: Workflow of the this compound clinical trial from patient enrollment to outcome assessment.

Signaling Pathway of Cabozantinib and Nivolumab

Caption: Signaling pathways targeted by nivolumab and cabozantinib.

References

Cabozantinib: A Multi-Targeted Tyrosine Kinase Inhibitor as a Modulator of the Anti-Tumor Immune Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cabozantinib, a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), has emerged as a significant therapeutic agent in the oncology landscape. Initially recognized for its anti-angiogenic and anti-proliferative effects, a growing body of evidence now highlights its profound immunomodulatory properties. This technical guide provides a comprehensive overview of the mechanisms through which cabozantinib reshapes the tumor microenvironment (TME) from an immunosuppressive to an immune-permissive state. We delve into the molecular pathways affected by cabozantinib, its impact on a spectrum of immune cells, and present quantitative data from key preclinical and clinical studies. Furthermore, this guide details relevant experimental protocols and visualizes complex biological and experimental workflows to serve as a valuable resource for researchers and professionals in drug development.

Introduction

The interplay between tumor cells and the host immune system is a critical determinant of cancer progression and therapeutic response. Tumors often establish an immunosuppressive microenvironment to evade immune surveillance, characterized by the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs), alongside a paucity of effector immune cells. Cabozantinib, by targeting key RTKs such as VEGFR, MET, and AXL, not only directly inhibits tumor growth and angiogenesis but also disrupts the signaling networks that sustain this immunosuppressive milieu.[1][2] This dual action provides a strong rationale for its use in combination with immunotherapies, a strategy that has shown promise in various malignancies.[3][4][5]

Mechanism of Action: Reshaping the Tumor Immune Landscape

Cabozantinib exerts its immunomodulatory effects through the inhibition of several key receptor tyrosine kinases that are pivotal in both tumorigenesis and immune regulation.

Key Molecular Targets

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling, primarily VEGFR2, not only curtails tumor angiogenesis but also mitigates the immunosuppressive effects of VEGF.[6][7] VEGF is known to inhibit the maturation of dendritic cells (DCs), promote the proliferation of Tregs, and contribute to the recruitment of MDSCs.[1]

-

MET (Mesenchymal-Epithelial Transition factor): The HGF/MET signaling pathway is implicated in tumor cell proliferation, invasion, and metastasis.[8] Furthermore, MET signaling on immune cells, particularly dendritic cells, can suppress their function.[9] Cabozantinib's inhibition of MET can reverse these effects and has been shown to decrease PD-L1 expression on tumor cells.[1]

-

AXL and the TAM (TYRO3, AXL, MER) Kinase Family: These kinases are involved in tumor progression, metastasis, and the development of therapeutic resistance.[8] In the TME, AXL signaling contributes to immune evasion by dampening the innate immune response.[1]

-

Other Targets: Cabozantinib also inhibits other RTKs including RET, KIT, and FLT3, which can further contribute to its anti-tumor and immunomodulatory activity.[2][10]

Signaling Pathway Visualization

The following diagram illustrates the primary signaling pathways targeted by cabozantinib and their downstream effects on the tumor and its microenvironment.

Quantitative Effects of Cabozantinib on Immune Cell Populations

The immunomodulatory activity of cabozantinib has been quantified in numerous preclinical and clinical studies. The following tables summarize these findings, providing a comparative overview of its effects on various immune cell subsets.

Table 1: Effects of Cabozantinib on T-Cell Populations

| Cell Type | Model/Setting | Treatment | Observation | Reference |

| CD8+ T cells | Murine colon cancer model | Cabozantinib | Increased tumor infiltration | [1] |

| Metastatic triple-negative breast cancer (patients) | Cabozantinib (60 mg daily) | Significant increase in circulating numbers from baseline to day 64 (p < 0.05) | [11] | |

| Locally advanced clear cell RCC (patients) | Neoadjuvant cabozantinib (60 mg daily for 12 weeks) | Trend towards expansion of activated (HLA-DR+CD38+) CD8+ T cells in blood (at least 1.6-fold increase) | [1] | |

| Regulatory T cells (Tregs) | Metastatic urothelial carcinoma (patients) | Cabozantinib | Decrease in peripheral Tregs (p=0.015) | [12] |

| Murine colon cancer model | Cabozantinib + cancer vaccine | Significantly reduced function of Tregs | [9] | |

| CD4+ T cells | Metastatic triple-negative breast cancer (patients) | Cabozantinib (60 mg daily) | Trend for increase in circulating numbers (p = 0.08) | [11] |

Table 2: Effects of Cabozantinib on Myeloid Cell Populations

| Cell Type | Model/Setting | Treatment | Observation | Reference |

| Myeloid-Derived Suppressor Cells (MDSCs) | Murine castrate-resistant prostate cancer model | Cabozantinib | Reduced number and activity | [1] |

| 4T1-HER2 murine breast cancer model | Cabozantinib + anti-HER2 mAb | ~35% decrease in MDSCs in the spleen | [13] | |

| Tumor-Associated Macrophages (TAMs) | Murine colon cancer model | Cabozantinib | Decreased number | [1] |

| Advanced mCRPC patients | Cabozantinib | Correlation between M1 macrophage polarization and positive therapeutic response | [14] | |

| Dendritic Cells (DCs) | In vitro human monocyte-derived DCs | Cabozantinib | Direct modulation, including down-modulation of β-catenin and changes in migratory and costimulatory phenotype | [10][15] |

| Neutrophils | Murine castrate-resistant prostate cancer model | Cabozantinib | Increased release of neutrophil chemotactic factors and robust neutrophil infiltration | [1] |

| Murine renal cancer model | Cabozantinib (10 mg/kg) | Increased intratumor infiltration of antineoplastic neutrophils | [16] |

Table 3: Effects of Cabozantinib on Other Immune Cells

| Cell Type | Model/Setting | Treatment | Observation | Reference |

| Natural Killer (NK) cells | Metastatic triple-negative breast cancer (patients) | Cabozantinib (60 mg daily) | Trend for increase in circulating CD56+ NK cells (p = 0.07) | [11] |

| C38 syngeneic tumor model | Cabozantinib (10 mg/kg) | Increased proportion and absolute count of NK cells in the tumor (p < 0.001 and p < 0.05, respectively) | [17] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the investigation of cabozantinib's immunomodulatory effects.

In Vivo Murine Tumor Models

-

Objective: To evaluate the in vivo efficacy and immunomodulatory effects of cabozantinib, alone or in combination with other agents.

-

General Protocol:

-

Cell Line and Animal Strain: Select a relevant syngeneic tumor cell line (e.g., Renca for renal cell carcinoma, MC38-CEA for colon carcinoma) and corresponding immunocompetent mouse strain (e.g., BALB/c, C57BL/6).[10][18]

-

Tumor Implantation: Subcutaneously inject a specified number of tumor cells (e.g., 5x10^6 Renca cells) into the flank of the mice.[10]

-

Treatment Initiation: Once tumors reach a palpable size or a specified volume, randomize mice into treatment cohorts.

-

Cabozantinib Administration: Administer cabozantinib at a specified dose and schedule. A common regimen is 10 mg/kg daily via oral gavage.[10]

-

Tumor Measurement: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Immune Cell Analysis: At the end of the study, harvest tumors, spleens, and peripheral blood for immune cell profiling by flow cytometry or immunohistochemistry.[10][18]

-

Depletion Studies: To ascertain the role of specific immune cells, administer depleting antibodies (e.g., anti-CD8, anti-Ly6G) prior to and during cabozantinib treatment.[10]

-

Flow Cytometry for Immune Cell Profiling

-

Objective: To quantify the proportions and activation status of various immune cell populations in peripheral blood, spleen, and tumor tissues.

-

General Protocol:

-

Sample Preparation:

-

Peripheral Blood: Collect blood and perform red blood cell lysis.

-

Spleen/Tumor: Harvest tissues and generate single-cell suspensions by mechanical dissociation and/or enzymatic digestion.

-

-

Antibody Staining:

-

Incubate cells with a cocktail of fluorescently-labeled antibodies specific for cell surface markers of interest (e.g., CD3, CD4, CD8, CD25, FoxP3 for T-cell subsets; CD11b, Gr-1 for MDSCs).[1][12]

-

For intracellular staining (e.g., FoxP3, cytokines), use a fixation and permeabilization kit according to the manufacturer's instructions.

-

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo) to gate on specific cell populations and quantify their frequencies and marker expression levels.[10]

-

T-Cell Mediated Killing Assay

-

Objective: To assess the ability of cabozantinib to sensitize tumor cells to lysis by cytotoxic T lymphocytes (CTLs).

-

General Protocol:

-

Target Cell Preparation: Culture tumor cells and treat with cabozantinib or vehicle control for a specified duration (e.g., 24 hours).[18]

-

Effector Cell Preparation: Generate or obtain antigen-specific CTLs.

-

Co-culture: Co-culture the treated tumor cells (targets) with the CTLs (effectors) at various effector-to-target (E:T) ratios.

-

Lysis Measurement: After a defined incubation period (e.g., 4 hours), measure tumor cell lysis using a lactate dehydrogenase (LDH) release assay or a chromium-51 release assay.[19]

-

Data Analysis: Calculate the percentage of specific lysis at each E:T ratio.

-

Visualization of Experimental Workflows

The following diagrams illustrate typical experimental workflows for investigating cabozantinib's immunomodulatory properties.

References

- 1. Neoadjuvant cabozantinib restores CD8+ T cells in patients with locally advanced non-metastatic clear cell renal cell carcinoma: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Cabozantinib sensitizes microsatellite stable colorectal cancer to immune checkpoint blockade by immune modulation in human immune system mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Tyrosine Kinase Inhibitor Cabozantinib Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Cabozantinib Enhances Anti-PD1 Activity and Elicits a Neutrophil-Based Immune Response in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Association of Cabozantinib Dose Reductions for Toxicity With Clinical Effectiveness in Metastatic Renal Cell Carcinoma (mRCC): Results From the Canadian Kidney Cancer Information System (CKCis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tyrosine Kinase Inhibitor Cabozantinib Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the synergistic effects of cabozantinib and a programmed cell death protein 1 inhibitor in metastatic renal cell carcinoma with machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. Immunogenic Cell Death and Immunomodulatory Effects of Cabozantinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Facebook [cancer.gov]

- 15. researchgate.net [researchgate.net]

- 16. Immunogenic Cell Death and Immunomodulatory Effects of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Cabozantinib in combination with immune checkpoint inhibitors for renal cell carcinoma: a systematic review and meta-analysis [frontiersin.org]

- 18. Dual effects of a targeted small-molecule inhibitor (cabozantinib) on immune-mediated killing of tumor cells and immune tumor microenvironment permissiveness when combined with a cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cabozantinib sensitizes microsatellite stable colorectal cancer to immune checkpoint blockade by immune modulation in human immune system mouse models - PMC [pmc.ncbi.nlm.nih.gov]

Nivolumab's Role in Overcoming Immunotherapy Resistance: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The advent of immune checkpoint inhibitors (ICIs) has revolutionized oncology, with nivolumab, a fully human IgG4 monoclonal antibody targeting the programmed death-1 (PD-1) receptor, at the forefront. Despite its success, a significant portion of patients exhibit primary or develop acquired resistance, posing a critical clinical challenge. This guide provides an in-depth technical overview of the mechanisms of resistance to immunotherapy and elucidates the central role of nivolumab, particularly in combination strategies, in overcoming these hurdles. We will explore the underlying signaling pathways, summarize key clinical trial data, and detail the experimental methodologies that form the evidence base for current and future therapeutic approaches.

Core Mechanism of Action: Nivolumab and the PD-1/PD-L1 Axis

Nivolumab's fundamental mechanism involves the blockade of the PD-1 immune checkpoint pathway.[1] PD-1 is a receptor expressed on activated T cells.[2] Its ligands, PD-L1 and PD-L2, are often overexpressed by tumor cells.[1][2] The binding of PD-L1/L2 to PD-1 initiates an inhibitory signal cascade within the T cell, preventing its activation and cytotoxic function, a process cancer cells exploit to evade immune surveillance.[1][2]

Nivolumab specifically binds to the PD-1 receptor, physically obstructing its interaction with PD-L1 and PD-L2.[2][3] This action releases the "brakes" on the T cell, restoring its ability to recognize and mount a potent anti-tumor response.[1] By preventing the recruitment of phosphatases like SHP-2 downstream of the T-cell receptor (TCR), nivolumab reinvigorates T-cell effector functions.[1]

Mechanisms of Resistance to PD-1 Blockade

Resistance to nivolumab can be categorized as primary (innate) or acquired (developing after an initial response).[4] These mechanisms are complex and involve both tumor-intrinsic and extrinsic factors within the tumor microenvironment (TME).[5]

Tumor-Intrinsic Factors:

-

Defects in Antigen Presentation: Loss-of-function mutations in genes like Beta-2-microglobulin (B2M) disrupt the formation of MHC class I molecules, rendering tumor cells invisible to CD8+ T cells.[6]

-

Impaired Interferon-Gamma (IFN-γ) Signaling: Mutations in the IFN-γ signaling pathway (e.g., JAK1/2) prevent the cell from responding to IFN-γ secreted by T cells, which is crucial for upregulating MHC expression and anti-tumor effects.[7]

-

Genetic Alterations: In lung squamous cell carcinoma (SCC), genetic alterations in SOX2 and CDKN2A/CDKN2B have been implicated in acquired resistance.[8][9]

-

Tumor Plasticity: Processes like the epithelial-to-mesenchymal transition (EMT) can promote an aggressive tumor phenotype that is less susceptible to immune attack.[4]

Tumor-Extrinsic (TME) Factors:

-

Upregulation of Alternative Checkpoints: Tumors can compensate for PD-1 blockade by upregulating other inhibitory receptors on T cells, such as CTLA-4, TIM-3, and LAG-3.[1][10]

-

Immunosuppressive Cell Infiltration: An increase in regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME can dampen the anti-tumor immune response.[1][6]

-

Altered Cytokine Milieu: The presence of immunosuppressive cytokines like IL-10 can counteract the pro-inflammatory signals needed for T-cell activation.[11]

Nivolumab-Based Strategies to Overcome Resistance

The primary strategy to overcome resistance is the use of nivolumab in combination with other therapeutic modalities that target distinct resistance mechanisms.

Dual Checkpoint Blockade: Nivolumab and Ipilimumab

Combining nivolumab with ipilimumab, an anti-CTLA-4 antibody, targets two different non-redundant inhibitory pathways.[12][13] This dual blockade can enhance T-cell priming, activation, and effector function more effectively than monotherapy.[14] This approach has shown efficacy in patients with melanoma and non-small cell lung cancer (NSCLC) resistant to prior anti-PD-1 therapy.[13][15]

Table 1: Efficacy of Nivolumab + Ipilimumab in PD-1 Inhibitor-Resistant Melanoma

| Metric | Nivolumab + Ipilimumab | Ipilimumab Monotherapy | Reference |

|---|---|---|---|

| Number of Patients | 68 | 23 | [13] |

| Objective Response Rate (ORR) | 28% | 9% | [13] |

| Progression-Free Survival (PFS) | 37% improvement (vs. mono) | - |[13] |

Combination with Oncolytic Viruses: Nivolumab and RP1

Oncolytic viruses, such as RP1 (a modified herpes simplex virus), selectively infect and destroy cancer cells, releasing tumor antigens and creating a pro-inflammatory TME.[16] This "in-situ vaccination" can turn immunologically "cold" tumors "hot," thereby sensitizing them to nivolumab. The combination has shown durable responses in advanced melanoma patients who were resistant to prior anti-PD-1 treatment.[16][17]

Table 2: Efficacy of Nivolumab + RP1 in Anti-PD-1 Resistant Melanoma (IGNYTE Trial)

| Metric | Value | 95% Confidence Interval (CI) | Reference |

|---|---|---|---|

| Number of Patients | 140 | N/A | [17] |

| Confirmed ORR | 32.9% | 25.2% - 41.3% | [17] |

| Complete Response (CR) Rate | 15% | N/A | [17] |

| Median Duration of Response (DoR) | 33.7 months | 14.1 months - Not Reached | [17] |

| 1-Year Overall Survival (OS) Rate | 75.3% | 66.9% - 81.9% | [17] |

| 2-Year OS Rate | 63.3% | 53.6% - 71.5% |[17] |

Combination with Radiotherapy

Radiotherapy can induce immunogenic cell death, leading to the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs).[18][19] This can enhance antigen presentation and T-cell infiltration, creating a synergistic effect with nivolumab. This strategy has shown promise in historically ICI-resistant cancers like colorectal and pancreatic cancer.[18]

Table 3: Efficacy of Radiation + Nivolumab + Ipilimumab in Resistant Cancers

| Cancer Type | Number of Patients | Response Rate* | Reference |

|---|---|---|---|

| Colorectal Cancer | 40 | 37% | [18] |

| Pancreatic Cancer | 25 | 29% | [18] |

Response rate defined as complete response, partial response, or stable disease.

Other Combination Approaches

-

With Chemotherapy: Chemotherapy can induce immunogenic cell death and deplete immunosuppressive cells like Tregs and MDSCs, potentially enhancing nivolumab's efficacy.[15] In NSCLC, neoadjuvant nivolumab plus chemotherapy improved median event-free survival compared to chemotherapy alone (31.6 vs. 20.8 months).[15]

-

With Tumor-Infiltrating Lymphocytes (TILs): Adoptive cell therapy with TILs combined with nivolumab is being explored to overcome resistance in NSCLC. An initial study showed confirmed responses in 3 of 13 evaluable patients who had progressed on nivolumab monotherapy.[20]

-

With Targeted Therapies: Combining nivolumab with tyrosine kinase inhibitors (TKIs) like cabozantinib, which can modulate the TME, is another promising avenue.[3]

Experimental Protocols and Workflows

Detailed, replicable protocols are found within primary study publications. This section summarizes the experimental design of key clinical trials cited in this guide.

Experimental Design Summary: IGNYTE Phase I/II Trial (Nivolumab + RP1)

-

Objective: To assess the activity of RP1 combined with nivolumab in patients with advanced melanoma who progressed on prior anti-PD-1 therapy.[17]

-

Patient Population: 140 patients with unresectable stage IIIB-IV cutaneous melanoma and confirmed progression on an anti-PD-1 containing regimen.[17]

-

Methodology:

-

RP1 Administration: Initial intratumoral dose of 1 x 10⁶ plaque-forming units (PFU)/mL. This was followed by up to seven additional doses of 1 x 10⁷ PFU/mL every 2 weeks.[17]

-

Nivolumab Administration: Intravenous nivolumab at 240 mg every 2 weeks for up to eight cycles, starting with the second RP1 dose. This was followed by up to 21 additional cycles at 480 mg every 4 weeks.[17]

-

-

Primary Endpoint: Confirmed objective response rate (ORR).[17]

-

Biomarker Analysis: Included assessment of CD8+ T-cell infiltration and PD-L1 expression in tumor biopsies.[17]

Experimental Design Summary: CheckMate 063 Phase II Trial (Nivolumab Monotherapy)

-

Objective: To assess the activity of nivolumab in patients with advanced, refractory, squamous NSCLC.[21]

-

Patient Population: 117 patients who had received two or more previous treatments.[21]

-

Methodology:

-

Primary Endpoint: Proportion of patients with a confirmed objective response as assessed by an independent radiology review committee.[21]

Conclusion and Future Directions

Nivolumab has fundamentally altered the treatment landscape for many cancers, but resistance remains a major obstacle. The mechanisms of resistance are multifaceted, involving adaptations by both the tumor and its microenvironment. The most effective path to overcoming this challenge lies in rational combination therapies. By pairing nivolumab with agents that can re-sensitize the tumor to immune attack—such as other checkpoint inhibitors, oncolytic viruses, radiotherapy, and targeted agents—it is possible to achieve durable responses in previously resistant patient populations.

Future research will focus on identifying robust biomarkers to guide patient selection for specific combination strategies, optimizing the timing and sequencing of therapies, and exploring novel combinations that target newly identified resistance pathways. A deeper understanding of the dynamic interplay between the tumor and the immune system will continue to fuel the development of more effective treatments, moving the field closer to personalized immunotherapy.

References

- 1. What is the mechanism of action of Nivolumab? [synapse.patsnap.com]

- 2. What is the mechanism of Nivolumab? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Acquired Resistance to Immune Checkpoint Blockades: The Underlying Mechanisms and Potential Strategies [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. A new approach to overcoming resistance to immunotherapy: nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Mechanism of acquired resistance to nivolumab in lung squamous cell carcinoma: case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acquired resistance for immune checkpoint inhibitors in cancer immunotherapy: challenges and prospects | Aging [aging-us.com]

- 11. mdpi.com [mdpi.com]

- 12. kuickresearch.com [kuickresearch.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. karger.com [karger.com]

- 15. Overcoming Resistance to Checkpoint Inhibitors with Combination Strategies in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combination immunotherapy helps overcome melanoma treatment resistance - ecancer [ecancer.org]

- 17. Nivolumab Plus RP1 Shows Durable Responses in Advanced Melanoma After PD-1 Inhibitor Resistance - The ASCO Post [ascopost.com]

- 18. Strategy to overcome tumours’ resistance to immunotherapy generates promising clinical trial results - ecancer [ecancer.org]

- 19. sciencedaily.com [sciencedaily.com]

- 20. Frontiers | Overcoming resistance to immune checkpoint inhibitor in non-small cell lung cancer: the promise of combination therapy [frontiersin.org]

- 21. Research Portal [researchdiscovery.drexel.edu]

In-Depth Technical Guide: S2101 Trial Background and Scientific Premise

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the background and scientific rationale for the SWOG S2101 clinical trial, also known as the BiCaZO trial. The trial evaluates the combination of cabozantinib and nivolumab in patients with advanced melanoma or squamous cell head and neck cancer that is refractory to prior immune checkpoint inhibitor therapy.

This compound Trial Overview

The this compound (BiCaZO) trial is a Phase II study designed to investigate the efficacy of combining the tyrosine kinase inhibitor (TKI) cabozantinib with the anti-PD-1 immune checkpoint inhibitor nivolumab. A key feature of this trial is the stratification of patients based on two tumor biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS). The primary goals are to assess the feasibility of real-time biomarker stratification and to evaluate the overall response rate (ORR) of the combination therapy within the defined biomarker subgroups.[1][2]

The trial enrolls adult patients with locally advanced or metastatic melanoma or squamous cell carcinoma of the head and neck (HNSCC) whose disease has progressed on prior anti-PD-1 therapy.[1][2] Patients receive nivolumab intravenously every 28 days and cabozantinib orally on a daily basis.[1][2]

Scientific Premise: The Rationale for Combining Cabozantinib and Nivolumab

The central hypothesis of the this compound trial is that cabozantinib can modulate the tumor microenvironment (TME) to be more susceptible to the anti-tumor effects of the PD-1 inhibitor nivolumab, potentially overcoming resistance to prior immunotherapy.

Nivolumab: Releasing the Brakes on the Immune System

Nivolumab is a fully human IgG4 monoclonal antibody that acts as an immune checkpoint inhibitor.[1][2] It targets the programmed death-1 (PD-1) receptor on the surface of activated T cells. The interaction of PD-1 with its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells, leads to the inhibition of T-cell-mediated anti-tumor immunity. By blocking the PD-1/PD-L1 interaction, nivolumab "releases the brakes" on the immune system, allowing T cells to recognize and attack cancer cells.

Cabozantinib: A Multi-Targeted TKI with Immunomodulatory Properties

Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and AXL. While initially developed as an anti-angiogenic and anti-proliferative agent, preclinical and clinical evidence has revealed its significant immunomodulatory effects.

The scientific rationale for combining cabozantinib with nivolumab is based on the following mechanisms:

-

Inhibition of Immunosuppressive Cells: Cabozantinib has been shown to reduce the populations of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME. These cells are key mediators of immunosuppression and can hinder the efficacy of immune checkpoint inhibitors.

-

Enhancement of T-cell Infiltration and Function: By targeting VEGFR, cabozantinib can normalize the tumor vasculature, which may facilitate the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor. Furthermore, cabozantinib can promote a shift from an immunosuppressive M2 macrophage phenotype to a pro-inflammatory M1 phenotype.

-

Direct Effects on Dendritic Cells: Preclinical studies suggest that cabozantinib can directly modulate dendritic cells (DCs), which are critical for antigen presentation and the initiation of an anti-tumor immune response.

Biomarker-Driven Stratification: Tailoring Treatment to the Tumor Microenvironment

A novel aspect of the this compound trial is the stratification of patients based on TMB and TIS. This approach aims to identify which patients are most likely to benefit from the combination therapy.

-

Tumor Mutational Burden (TMB): TMB is a measure of the number of mutations within a tumor's genome. A high TMB is thought to lead to the production of a greater number of neoantigens, which are novel proteins that can be recognized as foreign by the immune system. This increased immunogenicity may make tumors with high TMB more susceptible to immune checkpoint inhibition.

-

Tumor Inflammation Signature (TIS): TIS is a gene expression profile that reflects the presence of a pre-existing, but suppressed, adaptive immune response within the TME. A "hot" or inflamed TIS is characterized by the expression of genes associated with T-cell infiltration and interferon-gamma (IFNγ) signaling. It is hypothesized that patients with a "hot" TIS may be more likely to respond to immunotherapy.

By stratifying patients into four cohorts based on high or low TMB and TIS scores, the this compound trial aims to elucidate the predictive value of these biomarkers for the cabozantinib and nivolumab combination.[1]

Data Presentation

While specific quantitative data from the this compound trial is not yet publicly available, the following tables summarize representative preclinical and clinical data that support the scientific premise of combining a TKI like cabozantinib with an immune checkpoint inhibitor.

Table 1: Preclinical Evidence of Cabozantinib's Immunomodulatory Effects

| Model System | Key Findings | Reference |

| Murine Prostate Cancer Model | Cabozantinib treatment led to a decrease in MDSCs and an increase in the infiltration of activated CD8+ T cells into the tumor. | [Link to relevant publication] |

| Murine Renal Cell Carcinoma Model | Combination of cabozantinib with an anti-PD-1 antibody resulted in enhanced tumor growth inhibition compared to either agent alone. | [Link to relevant publication] |

| In vitro co-culture assays | Cabozantinib inhibited the immunosuppressive function of Tregs and enhanced the cytotoxic activity of T cells. | [Link to relevant publication] |

Table 2: Clinical Trial Data of Cabozantinib and Nivolumab Combination in Other Cancers

| Trial Name (Cancer Type) | Key Efficacy Data | Reference |

| CheckMate 9ER (Renal Cell Carcinoma) | Combination of cabozantinib and nivolumab showed a significant improvement in progression-free survival and overall survival compared to sunitinib. | [Link to relevant publication] |

| COSMIC-021 (Multiple Solid Tumors) | The combination demonstrated promising anti-tumor activity in patients with various advanced solid tumors, including those who had progressed on prior immunotherapy. | [Link to relevant publication] |

Experimental Protocols

Tumor Mutational Burden (TMB) Assessment

While the exact assay used in the this compound trial may be proprietary, TMB is typically assessed using a targeted next-generation sequencing (NGS) panel, such as the FoundationOne CDx or MSK-IMPACT assays.[3][4][5]

Methodology:

-

DNA Extraction: Genomic DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

-

Library Preparation: The DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.

-

Targeted Capture: The library is enriched for specific genomic regions of interest using a panel of biotinylated oligonucleotide probes. For TMB assessment, these panels typically cover hundreds of cancer-related genes.

-

Next-Generation Sequencing: The captured DNA fragments are sequenced on a high-throughput NGS platform.

-

Bioinformatic Analysis:

-

Sequencing reads are aligned to the human reference genome.

-

Somatic mutations (single nucleotide variants and small insertions/deletions) are identified.

-

Germline variants are filtered out using a matched normal blood sample or by comparing against databases of known germline variants.

-

The total number of qualifying somatic mutations is divided by the size of the genomic region sequenced (in megabases) to calculate the TMB score (mutations/Mb).

-

Tumor Inflammation Signature (TIS) Assessment

The TIS is an 18-gene expression signature that is typically measured using the NanoString nCounter platform, often as part of a larger panel like the PanCancer IO 360 panel.[6][7][8]

Methodology:

-

RNA Extraction: Total RNA is extracted from FFPE tumor tissue.

-

Hybridization: The RNA is hybridized with a pair of gene-specific probes: a capture probe and a reporter probe. The reporter probe is labeled with a unique fluorescent barcode.

-

Purification and Immobilization: The hybridized complexes are purified and immobilized on a streptavidin-coated cartridge.

-

Digital Barcode Counting: The cartridge is placed in the nCounter instrument, where the fluorescent barcodes are imaged and counted for each target gene.

-

Data Analysis:

-

The raw gene counts are normalized to control for technical variability.

-

The TIS score is calculated as a weighted linear combination of the normalized expression values of the 18 genes in the signature. The specific weighting algorithm is proprietary to NanoString.

-

The 18 genes in the Tumor Inflammation Signature include:

-

Antigen Presentation: HLA-DQA1, HLA-DRB1, HLA-E, PSMB9, TAP1

-

Chemokine Expression: CCL5, CXCL9

-

Cytotoxic Activity: CD8A, GZMA, GZMB, PRF1

-

T-cell and NK-cell Markers: CD27, CD274 (PD-L1), CD276 (B7-H3)

-

Interferon Signaling: CMKLR1, IDO1, LAG3, STAT1

Mandatory Visualizations

Caption: Combined inhibition of nivolumab and cabozantinib.

Caption: this compound trial experimental workflow.

Caption: Logical relationship of trial components.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Cabozantinib + Nivolumab for Advanced Skin and Head & Neck Cancers · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 3. Tumor Mutational Burden (TMB) as a Predictive Biomarker in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]